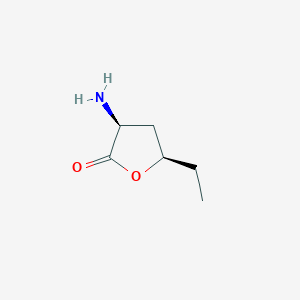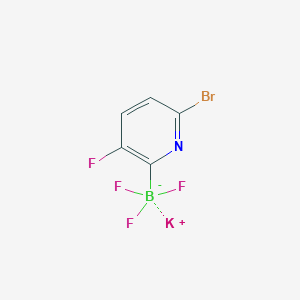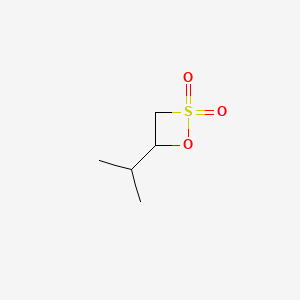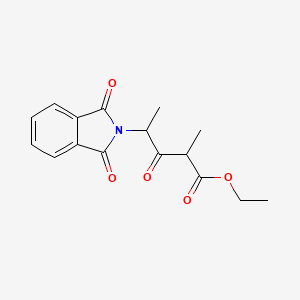
Ethyl 4-(1,3-dioxoisoindol-2-YL)-2-methyl-3-oxo-pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(1,3-dioxoisoindol-2-yl)-2-methyl-3-oxo-pentanoate is a complex organic compound characterized by the presence of an isoindoline-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(1,3-dioxoisoindol-2-yl)-2-methyl-3-oxo-pentanoate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . The reaction conditions often include the use of organic solvents such as acetonitrile and catalysts like sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(1,3-dioxoisoindol-2-yl)-2-methyl-3-oxo-pentanoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or modify its functional groups.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 4-(1,3-dioxoisoindol-2-yl)-2-methyl-3-oxo-pentanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Ethyl 4-(1,3-dioxoisoindol-2-yl)-2-methyl-3-oxo-pentanoate exerts its effects involves interactions with specific molecular targets and pathways. The isoindoline-1,3-dione moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .
Comparison with Similar Compounds
Similar Compounds
N-isoindoline-1,3-dione: Shares the isoindoline-1,3-dione scaffold and exhibits similar reactivity and applications.
Phthalimide: Another compound with a similar structure, used in various chemical and biological applications.
Thalidomide: A well-known drug with an isoindoline-1,3-dione moiety, used for its immunomodulatory and anti-inflammatory properties.
Uniqueness
Its combination of an isoindoline-1,3-dione moiety with an ethyl ester group makes it a versatile compound for various synthetic and research purposes .
Properties
CAS No. |
53100-42-8 |
|---|---|
Molecular Formula |
C16H17NO5 |
Molecular Weight |
303.31 g/mol |
IUPAC Name |
ethyl 4-(1,3-dioxoisoindol-2-yl)-2-methyl-3-oxopentanoate |
InChI |
InChI=1S/C16H17NO5/c1-4-22-16(21)9(2)13(18)10(3)17-14(19)11-7-5-6-8-12(11)15(17)20/h5-10H,4H2,1-3H3 |
InChI Key |
PXUJMAWWBHGXFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)C(=O)C(C)N1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


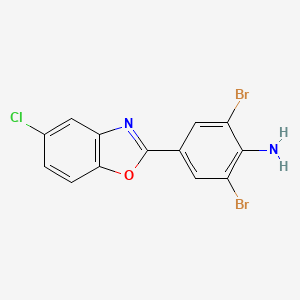
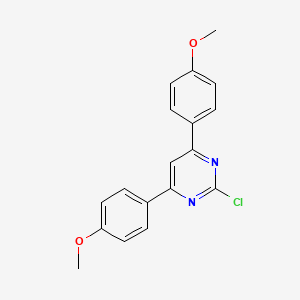
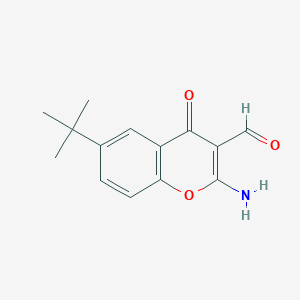

![5,10-Dihydroxy-3,7-dimethyl-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,8-dione](/img/structure/B13806114.png)



